Propyl-Linker Extension: Rotatable Bond Count and Conformational Flexibility Compared to Ethyl-Linked Analogs
The target compound incorporates a three-carbon propyl spacer connecting the benzenesulfonamide and pyridazinone moieties, whereas the most commonly catalogued analogs—such as N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide and 5-fluoro-2-methoxy-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide—use a two-carbon ethyl linker [1]. This one-methylene extension increases the rotatable bond count from 8 to 9, as computed by PubChem, which may affect the entropic cost of binding and the spatial reach of the terminal benzenesulfonamide group within enzyme active sites [1]. In the pyridazinone-benzenesulfonamide class, linker length has been shown to critically determine MAO-B inhibitory activity: only specific substitution patterns yielded active compounds, while closely related analogs with identical cores but different connectivity were inactive [2].
| Evidence Dimension | Rotatable bond count as a proxy for conformational flexibility |
|---|---|
| Target Compound Data | 9 rotatable bonds |
| Comparator Or Baseline | N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)benzenesulfonamide (ethyl linker): 8 rotatable bonds |
| Quantified Difference | +1 rotatable bond (12.5% increase) |
| Conditions | Computed by Cactvs 3.4.8.24 via PubChem 2025.09.15 release [1] |
Why This Matters
Increased rotatable bond count can modulate binding entropy and poses distinct formulation and solubility challenges, making the propyl-linked compound a distinct chemical entity rather than a drop-in replacement for ethyl-linked screening hits.
- [1] PubChem Compound Summary CID 42138788: 2,5-dimethoxy-N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzenesulfonamide. National Center for Biotechnology Information. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/42138788 (Accessed 2026-04-28). View Source
- [2] Petzer A, Shetnev A, Efimova J, Korsakov M, Filimonov S, Petzer JP. Pyridazinone-substituted Benzenesulfonamides Demonstrate Inhibition of Monoamine Oxidase. Letters in Drug Design & Discovery 2024; 21(8): 1429–1436. DOI: 10.2174/1570180820666230417102007. View Source
